2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole is a complex organic compound that features both a benzimidazole and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then coupled with benzimidazole under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity while minimizing byproducts. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: A simpler compound with similar functional groups but lacking the benzimidazole moiety
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and nitropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1146080-31-0 |
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Molecular Formula |
C23H26N6O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(3-cyanopyridin-2-yl)benzimidazol-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H26N6O2/c1-23(2,3)31-22(30)26-17-10-13-28(14-11-17)21-27-18-8-4-5-9-19(18)29(21)20-16(15-24)7-6-12-25-20/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,26,30) |
InChI Key |
IZNOHABSQYHCFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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